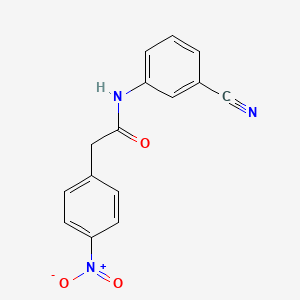
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide, commonly known as NCPA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. NCPA has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of NCPA is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or pathways involved in cancer growth, inflammation, and neurodegeneration. For example, NCPA has been found to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer progression and inflammation. NCPA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
NCPA has various biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from damage. Studies have shown that NCPA can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. NCPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, NCPA has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NCPA in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation, making it a promising candidate for the development of new drugs for cancer and inflammatory diseases. Furthermore, NCPA has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using NCPA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on NCPA. One direction is to further investigate its mechanism of action, particularly its ability to inhibit MMP-9 and activate the Nrf2 pathway. Another direction is to explore its potential use as a drug for the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, future research could focus on improving the solubility and bioavailability of NCPA to enhance its efficacy as a pharmaceutical drug.
Méthodes De Synthèse
The synthesis of NCPA involves the reaction of 3-cyanophenylboronic acid and 4-nitrophenylacetic acid in the presence of a palladium catalyst. This reaction leads to the formation of NCPA as a white solid. The purity of NCPA can be increased through recrystallization.
Applications De Recherche Scientifique
NCPA has been found to have various scientific research applications, including its potential use as a drug for the treatment of cancer, inflammation, and neurological disorders. Studies have shown that NCPA has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. Furthermore, NCPA has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(7-5-11)18(20)21/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJNRRCBVOGZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)